(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine
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Overview
Description
(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine: is a heterocyclic compound with the molecular formula C6H4BrF3N2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination: The synthesis typically begins with the bromination of 3-(trifluoromethyl)pyridine. This step introduces the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods: : Industrial production methods often involve the use of microwave reactors and sealed ampoules to achieve higher yields and more stringent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are common, using reagents like arylboronic acids and bases such as potassium phosphate in solvents like 1,4-dioxane and water.
Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidized Derivatives: Oxidation reactions can yield pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry
Building Block: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical intermediates, potentially leading to the development of new drugs.
Industry
Mechanism of Action
The mechanism of action of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of an amine group.
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: Another similar compound with a fluorine atom at the 3-position.
3-Amino-2-bromo-6-(trifluoromethyl)pyridine: Contains an amino group at the 3-position and a bromine atom at the 2-position.
Uniqueness: : The presence of both bromine and trifluoromethyl groups in (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanamine makes it unique, as it combines the reactivity of bromine with the electron-withdrawing effects of the trifluoromethyl group, enhancing its utility in various chemical reactions and applications .
Properties
Molecular Formula |
C7H6BrF3N2 |
---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
[5-bromo-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
InChI Key |
YBEPYGLYWWTDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)Br |
Origin of Product |
United States |
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